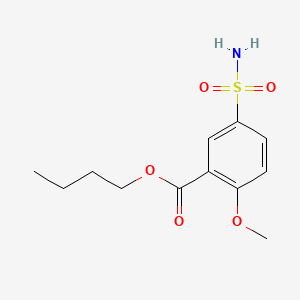
Butyl 5-sulphamoyl-o-anisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-sulphamoyl-o-anisate typically involves the reaction of o-anisic acid with butylamine and sulphamic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain precise control over reaction parameters. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 5-sulphamoyl-o-anisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphamoyl group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulphone derivatives, amine derivatives, and substituted anisates.
Aplicaciones Científicas De Investigación
Butyl 5-sulphamoyl-o-anisate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Butyl 5-sulphamoyl-o-anisate involves its interaction with specific molecular targets and pathways. The sulphamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Butyl 5-sulphamoyl-o-anisate can be compared with other similar compounds, such as:
Butyl 4-sulphamoyl-o-anisate: Similar structure but with a different position of the sulphamoyl group.
Ethyl 5-sulphamoyl-o-anisate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 5-sulphamoyl-o-anisate: Similar structure but with a methyl group instead of a butyl group.
Propiedades
Número CAS |
53371-99-6 |
|---|---|
Fórmula molecular |
C12H17NO5S |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
butyl 2-methoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H17NO5S/c1-3-4-7-18-12(14)10-8-9(19(13,15)16)5-6-11(10)17-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,15,16) |
Clave InChI |
OJHOGRODYNCEGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
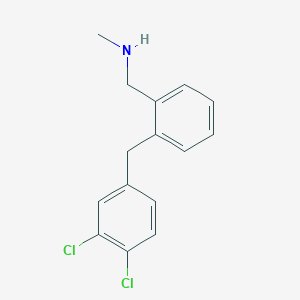
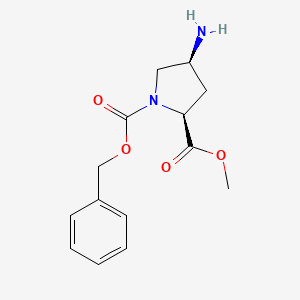
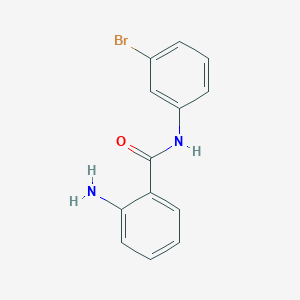
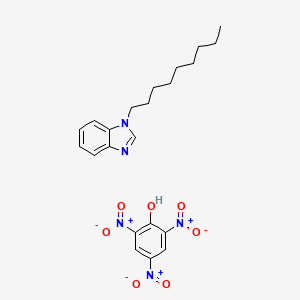
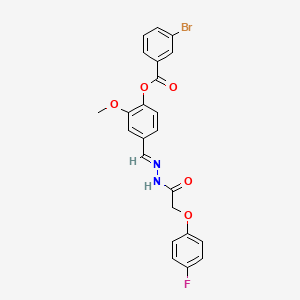

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)

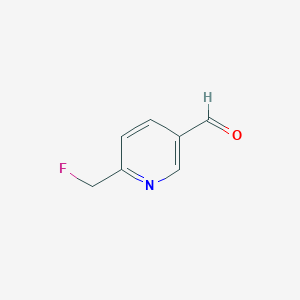
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)

